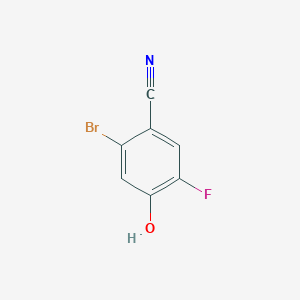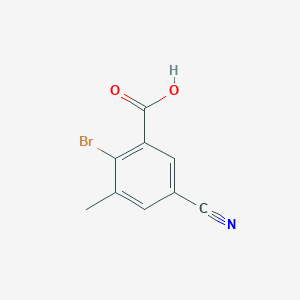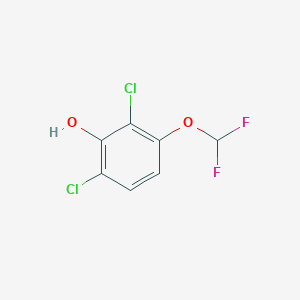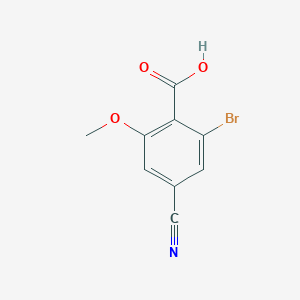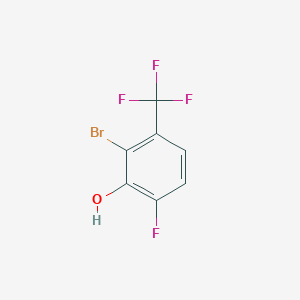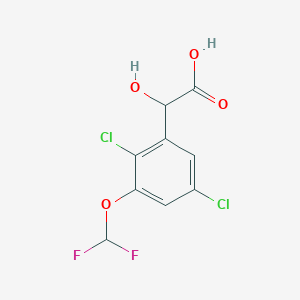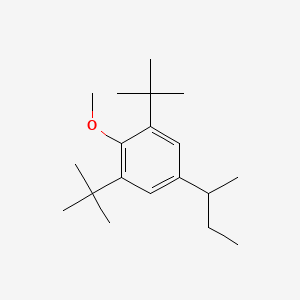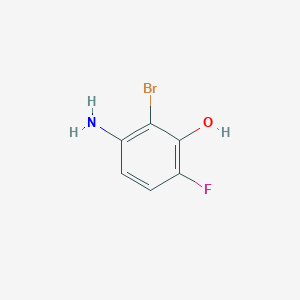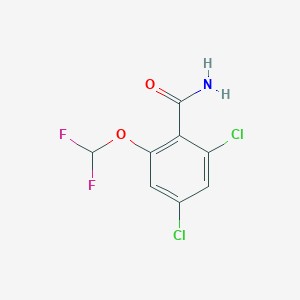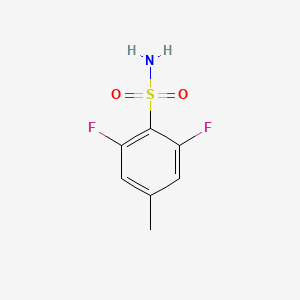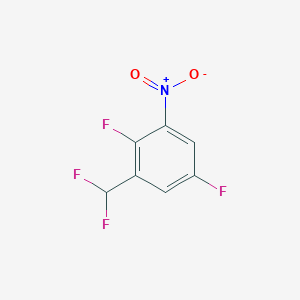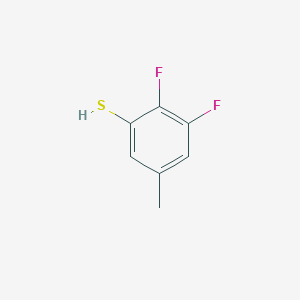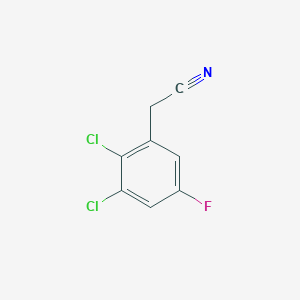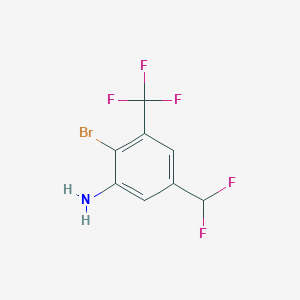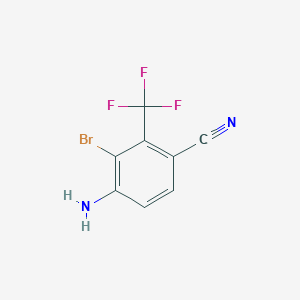
2-Bromo-4-cyano-3-(trifluoromethyl)aniline
描述
2-Bromo-4-cyano-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H4BrF3N2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyano-3-(trifluoromethyl)aniline typically involves multi-step reactions One common method starts with the bromination of 3-trifluoromethylacetanilide, followed by hydrolysis and cyanidation to introduce the nitrile groupThis acid is then reacted with liquid ammonia in the presence of a catalyst to yield 4-amino-2-trifluoromethylbenzamide, which is dehydrated to form the desired benzonitrile .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and safety. The use of non-toxic reagents and catalysts, such as avoiding cuprous cyanide, is preferred to reduce environmental impact and improve safety . The process typically involves large-scale reactions in controlled environments to ensure consistent product quality.
化学反应分析
Types of Reactions
2-Bromo-4-cyano-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce nitro or amino derivatives, respectively .
科学研究应用
2-Bromo-4-cyano-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
作用机制
The mechanism of action of 2-Bromo-4-cyano-3-(trifluoromethyl)aniline depends on its specific application. In pharmaceutical research, it acts as a precursor to active compounds that target specific molecular pathways. For example, in the synthesis of bicalutamide, it contributes to the inhibition of androgen receptors, which is crucial in the treatment of prostate cancer . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its intended use.
相似化合物的比较
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar in structure but lacks the bromo group.
4-Cyano-3-trifluoromethylaniline: Another derivative with similar functional groups but different substitution patterns.
Uniqueness
2-Bromo-4-cyano-3-(trifluoromethyl)aniline is unique due to the combination of amino, bromo, and trifluoromethyl groups, which impart distinct chemical reactivity and properties. The presence of the bromo group allows for further functionalization through substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .
属性
IUPAC Name |
4-amino-3-bromo-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-5(14)2-1-4(3-13)6(7)8(10,11)12/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQXUVGHWZXCKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


